GABA-A Receptor Affinity: Zolpidem Scaffold
2-(4-Methylphenyl)imidazo[1,2-a]pyridine (CAS 65964-60-5) serves as the core scaffold for Zolpidem (Ambien®), a clinically approved sedative-hypnotic. The target compound itself, as the 6-methyl derivative (Zolpidem), demonstrates high-affinity binding to the GABA-A receptor complex. In direct competitive binding assays using membrane homogenates, Zolpidem exhibited a Ki value of 41.2 nM at 2°C [1]. In stark contrast, the unsubstituted parent imidazo[1,2-a]pyridine scaffold lacks this specific GABA-A receptor affinity profile, underscoring the essential contribution of the 2-(4-methylphenyl) and 6-methyl substituents to target engagement [2].
| Evidence Dimension | Binding affinity to GABA-A receptor complex |
|---|---|
| Target Compound Data | Ki = 41.2 nM (as 6-methyl derivative, Zolpidem) |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine (parent scaffold): no reported GABA-A affinity |
| Quantified Difference | ≥ 41.2 nM difference (from no measurable affinity to high affinity) |
| Conditions | Membrane homogenate competitive binding assay; T = 2°C |
Why This Matters
This data proves that the 2-(4-methylphenyl) moiety is essential for high-affinity GABA-A receptor binding, making CAS 65964-60-5 an indispensable scaffold for developing novel sedative-hypnotic agents.
- [1] BindingDB. BDBM26266: Zolpidem (Ambien). Affinity Data: Ki = 41.2 nM. 2009. View Source
- [2] Singh, R. et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. 2024. View Source
